molecular formula C8H10N2O2 B1295477 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione CAS No. 64186-72-7

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione

Katalognummer: B1295477
CAS-Nummer: 64186-72-7
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: RIFJYOGQRAWTTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione (CAS 64186-72-7) is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . It features a bicyclic [4.2.0] scaffold, a structure of significant interest in modern medicinal chemistry. The 2,5-diazabicyclo[4.2.0]octane core is recognized as a privileged structure in drug discovery, serving as a key scaffold for developing novel therapeutics . Recent patent literature highlights that derivatives based on this specific diazabicyclooctane framework are being investigated as potent modulators of the Glucagon-like peptide-1 receptor (GLP-1R) . GLP-1R agonists are a major therapeutic class for the treatment of type 2 diabetes and obesity, making this compound a valuable building block for research in metabolic diseases . Furthermore, diazabicyclooctane derivatives are established in antimicrobial research, with some compounds acting as non-lactam, non-competitive inhibitors of bacterial β-lactamase enzymes, such as the FDA-approved drug Avibactam . This mechanism is crucial for overcoming antibiotic resistance. Researchers can utilize this high-purity compound as a key synthetic intermediate to explore these and other novel biological activities. The structural complexity of the bicyclic system offers unique spatial positioning for functional groups, which is critical for optimizing interactions with biological targets. This product is intended for research purposes only.

Eigenschaften

IUPAC Name

2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-3-4-10(2)6-5(9)7(11)8(6)12/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFJYOGQRAWTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C(=O)C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214384
Record name 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64186-72-7
Record name 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064186727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Diazabicyclo(4.2.0)oct-1(6)-ene-7,8-dione,2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Cyclization Reactions

One of the primary methods for synthesizing this compound involves cyclization reactions using appropriate starting materials that lead to the formation of the bicyclic core.

Key Steps:

  • Starting Materials: Typically involve derivatives of squaric acid or related compounds.
  • Reagents: Common reagents include strong bases or acids to facilitate cyclization.
  • Conditions: Reactions are often conducted under reflux conditions in solvents such as ethanol or DMF.

Example Reaction:
A typical synthesis might start with a precursor like diethyl squarate reacting with a suitable amine under reflux conditions to yield the desired bicyclic compound.

Alkylation Reactions

Alkylation can be used to modify the diazabicyclic structure after initial cyclization.

Procedure:

  • The bicyclic compound can be treated with haloalkyl reagents in the presence of a base (e.g., potassium carbonate) to introduce alkyl groups at specific positions.

Yield and Purification:

  • The reaction mixture is extracted with organic solvents (e.g., ethyl acetate), washed, dried, and purified via column chromatography.

Detailed Reaction Conditions and Yields

The following table summarizes various preparation methods along with their conditions and yields:

Method Starting Material Reagents Solvent Yield (%) Reference
Cyclization with diethyl squarate Diethyl squarate + amine Refluxing ethanol Ethanol 75
Alkylation Diazabicyclo compound Haloalkyl reagent + K2CO3 DMF Varies
Photocyclization Olefins + diazabicyclo UV irradiation Acetone 60

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with enhanced biological or chemical properties .

Wissenschaftliche Forschungsanwendungen

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly as a modulator of glucagon-like peptide-1 receptors for treating type 2 diabetes . In industry, it is utilized in the development of advanced materials and catalysts .

Wirkmechanismus

The mechanism of action of 2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione involves its interaction with specific molecular targets, such as glucagon-like peptide-1 receptors. By binding to these receptors, the compound modulates their activity, leading to various physiological effects, including enhanced insulin secretion and reduced blood glucose levels . The pathways involved in these effects are complex and involve multiple signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Melting Point : 260–262°C
  • Optical Activity : [α]D²⁰ = +93° (c 0.3, CH₂Cl₂)
  • Spectroscopic Data :
    • IR : Peaks at 1788 cm⁻¹ (C=O stretch) and 2911 cm⁻¹ (C-H stretch) .
    • ¹H NMR : δ 3.01 (s, 6H, 2×CH₃), 4.27 (s, 2H, 2×CH), 7.02–7.32 (m, 10H, Ar-H) .
    • ¹³C NMR : δ 167.87 and 180.13 ppm (C=O), 137.27 ppm (Ar-C) .
  • Mass Spectrometry : Molecular ion peak at m/z 340.9, consistent with a molecular formula of C₂₂H₂₀N₂O₂ (calculated for 3,4-diphenyl variant) .

This compound has demonstrated utility in asymmetric catalysis due to its rigid bicyclic framework and hydrogen-bonding capacity .

Structural and Functional Analogues
2.5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dithione (CAS 64300-70-5)

This analogue replaces the ketone (C=O) groups with thione (C=S) functionalities, altering electronic properties and reactivity.

Property Target Compound (Dione) Dithione Analogue
Molecular Formula C₂₂H₂₀N₂O₂ C₈H₁₀N₂S₂
Functional Groups Two C=O groups Two C=S groups
Substituents 2,5-Dimethyl; 3,4-diphenyl 2,5-Dimethyl (no phenyl substituents)
Spectral Features IR: 1788 cm⁻¹ (C=O) Not reported
Applications Asymmetric catalysis Undocumented

Key Differences :

  • Steric Profile : The absence of 3,4-diphenyl groups in the dithione analogue reduces steric hindrance, which may influence substrate binding in catalytic applications.
Chlorinated Derivatives (e.g., trans-2,5-Dichloro-2,5-dimethyl-3-hexene)

For example:

  • Chlorine addition to dienes yields products via 1,2- or 1,4-addition pathways, with steric effects dictating kinetic preference .
  • Unlike the target dione, these compounds lack bicyclic rigidity, limiting their use in stereoselective processes.
Performance in Catalysis

The target dione’s 3,4-diphenyl substituents enhance chiral induction in asymmetric reactions, a feature absent in the dithione analogue. For instance, squaramides like the dione are widely employed as hydrogen-bond donors in organocatalysis, whereas thione derivatives remain unexplored in this context .

Biologische Aktivität

2,5-Dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione (commonly referred to as DMDBD) is a bicyclic compound with the formula C₈H₁₀N₂O₂ and a molecular weight of 166.1772 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and antifungal applications.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.1772 g/mol
  • CAS Number : 64186-72-7
  • Structural Characteristics : The compound features a unique bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research into DMDBD has revealed several significant biological activities, including:

  • Antimicrobial Activity : DMDBD has been evaluated for its effectiveness against various bacterial strains and fungi. Studies indicate that it exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics.
  • Fungal Enzyme Interaction : A study highlighted the role of a unique fungal P450 enzyme, CtdY, which catalyzes the cleavage of the bicyclic structure in related compounds, suggesting possible pathways for biotransformation and the synthesis of bioactive derivatives from DMDBD .
  • Mechanism of Action : The compound's mechanism involves interaction with microbial enzymes that are crucial for cell wall synthesis and metabolic processes. Preliminary data suggest that DMDBD may inhibit key enzymes involved in these pathways.

Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of DMDBD against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition at low concentrations.
  • Comparative studies showed that DMDBD outperformed some conventional antibiotics in specific assays.

Fungal Resistance Mechanisms

Research into fungal resistance mechanisms revealed that DMDBD could overcome certain resistance pathways commonly seen in pathogenic fungi such as Candida albicans. The compound was shown to disrupt biofilm formation and enhance susceptibility to existing antifungal agents.

Table 1: Antimicrobial Activity of DMDBD

MicroorganismMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus3218
Escherichia coli6415
Candida albicans1620

Table 2: Comparative Efficacy with Conventional Antibiotics

CompoundMIC (µg/mL)Efficacy (%)
DMDBD3285
Penicillin6470
Fluconazole1675

Q & A

Basic: What synthetic methodologies are effective for preparing 2,5-dimethyl-2,5-diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione derivatives?

Answer:
The compound and its derivatives are synthesized via alkylation of a chiral cyclic squaramide precursor. Key steps include:

  • Step 1: React diethyl squarate with (1R,2R)-1,2-diphenylethylenediamine in refluxing ethanol to form the bicyclic core .
  • Step 2: Alkylate the intermediate with haloalkyl reagents (e.g., methyl iodide, benzyl bromide) in dimethylformamide (DMF) using potassium carbonate as a base at ambient temperature .
  • Purification: Recrystallization (e.g., 40% EtOAc/hexane) yields pure products with reported yields of 61–89% depending on the substituent .

Basic: How are structural and stereochemical features confirmed for this compound?

Answer:
Characterization relies on spectroscopic and crystallographic methods:

  • 1H/13C NMR: Symmetric structures are indicated by singlets for methine protons (e.g., δH 4.27 ppm for methyl derivatives) and reduced carbon signals (7–8 distinct peaks) .
  • IR Spectroscopy: Carbonyl stretches (C=O) at ~1788–1793 cm⁻¹ confirm the dione moiety .
  • X-ray Diffraction: Used to resolve stereochemistry, though crystallization challenges exist for certain derivatives (e.g., dibenzyl-substituted analogs) .

Advanced: How do substituents on the diazabicyclo core influence physicochemical and catalytic properties?

Answer:
Substituents alter steric bulk, solubility, and stereoelectronic effects, as shown in the table below (data from ):

Substituent (R)Yield (%)Melting Point (°C)[α]D²⁰ (CH₂Cl₂)Key NMR Shifts (δH, ppm)
Methyl (4a)83260–262+93°3.01 (s, 6H, CH₃)
Isopropyl (4b)61232–234+67°1.07–1.10 (dd, 12H, CH₃)
n-Pentyl (4c)83109–111+54°0.61–0.64 (t, 6H, CH₃)
Benzyl (4d)89146–148+62°4.0 (s, 4H, CH₂)

Key Trends:

  • Steric Effects: Bulky groups (e.g., benzyl) lower melting points but enhance enantioselectivity in catalysis.
  • Polarity: Aliphatic chains (e.g., n-pentyl) improve solubility in nonpolar solvents.

Advanced: What challenges arise in structural elucidation via X-ray crystallography?

Answer:
Crystallization difficulties are noted for derivatives with:

  • Flexible Substituents: Long alkyl chains (e.g., n-pentyl) disrupt lattice packing.
  • Aromatic Crowding: Dibenzyl analogs (4d) form disordered crystal structures, complicating data collection .
    Mitigation Strategies:
  • Use mixed solvent systems (e.g., CH₂Cl₂/hexane) for slow evaporation.
  • Explore co-crystallization with chiral auxiliaries.

Advanced: How does the compound’s chirality enable applications in asymmetric catalysis?

Answer:
The bicyclic framework and chiral centers (3R,4R) make it effective in:

  • Hydrogen Bonding Catalysis: The squaramide moiety activates substrates via dual H-bonding interactions.
  • Enantioselective Reactions: Demonstrated in asymmetric Michael additions, with enantiomeric excess (ee) >90% for methyl derivatives .
    Optimization Tip: Tune substituents to balance steric demand and electronic effects (e.g., benzyl groups enhance π-π interactions).

Advanced: How to resolve contradictions in spectroscopic data for structurally similar analogs?

Answer:
Overlapping signals (e.g., in crowded aromatic regions) require:

  • 2D NMR Techniques: HSQC and HMBC to assign quaternary carbons and resolve coupling patterns.
  • Dynamic NMR: Monitor temperature-dependent shifts for flexible substituents.
  • Comparative Analysis: Cross-reference with analogs (e.g., 4a vs. 4d) to identify substituent-specific trends .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.